molecular formula C18H20N2O3S B2989972 3-(Thiophene-2-carboxamido)cyclohexyl phenylcarbamate CAS No. 1351609-11-4

3-(Thiophene-2-carboxamido)cyclohexyl phenylcarbamate

Cat. No.: B2989972
CAS No.: 1351609-11-4
M. Wt: 344.43
InChI Key: CKLXUCIFHRVCAK-UHFFFAOYSA-N
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Description

3-(Thiophene-2-carboxamido)cyclohexyl phenylcarbamate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a thiophene ring, a cyclohexyl group, and a phenylcarbamate moiety, which together contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophene-2-carboxamido)cyclohexyl phenylcarbamate typically involves the following steps:

    Formation of Thiophene-2-carboxylic Acid: This can be achieved through the oxidation of thiophene using reagents such as potassium permanganate or chromium trioxide.

    Amidation: The thiophene-2-carboxylic acid is then converted to thiophene-2-carboxamide using ammonia or an amine under suitable conditions.

    Cyclohexylation: The thiophene-2-carboxamide is reacted with cyclohexylamine to form the cyclohexyl-substituted intermediate.

    Carbamoylation: Finally, the intermediate is treated with phenyl isocyanate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophene-2-carboxamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the phenylcarbamate moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Thiophene-2-carboxamido)cyclohexyl phenylcarbamate has shown promise in several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Undergoing clinical trials for its potential therapeutic effects in treating certain cancers and inflammatory diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-(Thiophene-2-carboxamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cancer cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Shares the thiophene and amide functionalities but lacks the cyclohexyl and phenylcarbamate groups.

    Cyclohexyl phenylcarbamate: Contains the cyclohexyl and phenylcarbamate moieties but lacks the thiophene ring.

Uniqueness

3-(Thiophene-2-carboxamido)cyclohexyl phenylcarbamate is unique due to the combination of its thiophene ring, cyclohexyl group, and phenylcarbamate moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

[3-(thiophene-2-carbonylamino)cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-17(16-10-5-11-24-16)19-14-8-4-9-15(12-14)23-18(22)20-13-6-2-1-3-7-13/h1-3,5-7,10-11,14-15H,4,8-9,12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLXUCIFHRVCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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